molecular formula C24H41N3O3 B12936706 N-(4,6-Dimethoxypyrimidin-5-yl)oleamide

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide

Cat. No.: B12936706
M. Wt: 419.6 g/mol
InChI Key: BFSKPIGGHPDZHC-QXMHVHEDSA-N
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Description

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide

Preparation Methods

The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:

Chemical Reactions Analysis

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Scientific Research Applications

Pharmaceutical Applications

1.1 Inhibition of Cholesterol Acyltransferase

One of the primary applications of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is as an inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in the intestinal absorption of cholesterol and the formation of atherosclerotic plaques. By inhibiting ACAT, compounds like this compound can lower serum cholesterol levels and potentially reverse atherosclerosis development. This mechanism positions it as a promising candidate for treating cardiovascular diseases .

1.2 Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. This compound may contribute to this field by modulating pathways involved in cell proliferation and apoptosis. In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential therapeutic uses in oncology .

Agricultural Applications

2.1 Herbicidal Properties

Research has revealed that this compound can function as a herbicide. Its mechanism involves disrupting the metabolic pathways in plants, leading to growth inhibition. This application is particularly relevant for developing environmentally friendly agricultural practices that minimize chemical runoff while effectively controlling weed populations .

Data Tables

Application AreaSpecific UseMechanism/Effect
PharmaceuticalACAT InhibitionLowers cholesterol levels, prevents atherosclerosis
PharmaceuticalAnticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells
AgriculturalHerbicidal PropertiesDisrupts metabolic pathways in weeds

Case Studies

Case Study 1: ACAT Inhibition

In a clinical trial involving patients with hypercholesterolemia, the administration of an ACAT inhibitor similar to this compound resulted in a significant reduction in LDL cholesterol levels over 12 weeks. The study concluded that targeting ACAT could be an effective strategy for managing cholesterol-related conditions .

Case Study 2: Anticancer Research

A study published in a peer-reviewed journal examined the effects of pyrimidine derivatives on various cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited potent anticancer activity by inhibiting tumor growth and promoting apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.

Comparison with Similar Compounds

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:

Biological Activity

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with methoxy groups and an oleamide moiety. The structure can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This compound's unique structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : This compound has been shown to inhibit FAAH, an enzyme responsible for the breakdown of fatty acid amides such as oleamide and anandamide. Inhibition of FAAH can lead to increased levels of these neuromodulators, potentially enhancing their physiological effects .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells .
  • Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity. It has been linked to the inhibition of cancer cell proliferation in vitro, particularly in specific cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
FAAH InhibitionIncreased levels of anandamide and oleamide
Antioxidant ActivityPotential reduction in oxidative stress
Anticancer ActivityInhibition of proliferation in cancer cell lines

Study 1: FAAH Inhibition and Neuromodulation

A study investigating the effects of this compound on FAAH demonstrated that the compound significantly inhibited the enzyme's activity. This led to elevated levels of endogenous fatty acid amides, which are known to modulate pain and inflammation pathways. The study highlighted potential therapeutic applications in pain management and neuroprotection .

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of this compound against reactive oxygen species (ROS). Results indicated a significant decrease in ROS levels in treated cells compared to controls, suggesting that this compound could protect against oxidative damage .

Study 3: Anticancer Activity

Research focused on the anticancer effects revealed that this compound inhibited cell growth in several cancer cell lines, including breast and colorectal cancer models. The compound exhibited IC50 values ranging from 100 μg/mL to 300 μg/mL across different cell types, indicating its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C24H41N3O3

Molecular Weight

419.6 g/mol

IUPAC Name

(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide

InChI

InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11-

InChI Key

BFSKPIGGHPDZHC-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC

Origin of Product

United States

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